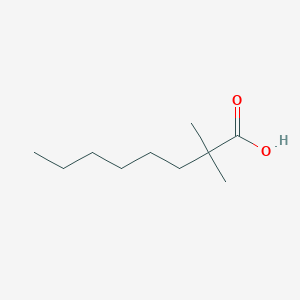
2,2-Dimethyloctanoic acid
Übersicht
Beschreibung
2,2-Dimethyloctanoic acid is a colorless liquid with a burning, rancid odor . It has a molecular formula of C10H20O2 and a molecular weight of 172.26 g/mol . It is also known by other names such as Octanoic acid, 2,2-dimethyl-, and 2,2-dimethyl octanoic acid .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyloctanoic acid consists of a chain of 8 carbon atoms, with two methyl groups attached to the second carbon atom from the end of the chain that bears the carboxylic acid group . The IUPAC name for this compound is 2,2-dimethyloctanoic acid .Chemical Reactions Analysis
2,2-Dimethyloctanoic acid reacts exothermically with bases. It may corrode or dissolve iron, steel, and aluminum parts and containers. It may react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis
2,2-Dimethyloctanoic acid has a molecular weight of 172.26 g/mol. It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors. It has a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2,2-Dimethyloctanoic acid is used in the field of chemical synthesis. For instance, it has been used in the synthesis of 2,2-dimethyl-3-hydroxy-7-octynoic acid unit, which is a part of the pitipeptolide A molecule .
Biological Oxidation
There has been research conducted on the biological oxidation of 2,2-Dimethyloctanoic acid . However, the details of this research are not readily available.
Commercial Availability
This compound is commercially available and is provided by companies like Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Studies
The molecular structure of 2,2-Dimethyloctanoic acid has been studied and documented. This information is useful for researchers who are studying the properties and potential applications of this compound .
Unfortunately, due to the rarity of this compound, there is limited information available on its unique applications in scientific research. As research progresses, more applications may be discovered. It’s also worth noting that the use of this compound in research should be done with caution, as the provider does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .
Eigenschaften
IUPAC Name |
2,2-dimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDGHRNXGEHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | 2,2-DIMETHYL OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058356 | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999) | |
| Record name | 2,2-DIMETHYL OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2,2-Dimethyloctanoic acid | |
CAS RN |
29662-90-6 | |
| Record name | 2,2-DIMETHYL OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29662-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV14V52PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2,2-Dimethyloctanoic acid?
A1: While the provided research doesn't explicitly detail the biological targets or mechanisms of action for 2,2-Dimethyloctanoic acid itself, one article highlights its use as a building block in synthesizing a segment of Lyngbyabellin A. [] This cyclodepsipeptide, Lyngbyabellin A, exhibits moderate cytotoxicity against human cancer cell lines. [] This suggests that 2,2-Dimethyloctanoic acid, as a structural component, could indirectly contribute to the biological activity of the larger molecule.
Q2: How was the stereochemistry of a key intermediate in the synthesis of (s)-3-(t-Butyldimethylsilyloxy)-7,7-Dichloro-2,2-Dimethyloctanoic acid controlled?
A2: The synthesis of (s)-3-(t-Butyldimethylsilyloxy)-7,7-Dichloro-2,2-Dimethyloctanoic acid, a segment of Lyngbyabellin A, heavily relied on a specific enantioselective aldol reaction. This reaction, developed by Kiyooka, enabled the researchers to achieve the desired stereochemistry in the final compound. [] This control over stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)




![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)





![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

